Cas no 1465230-51-6 (1-(methylsulfanyl)cyclobutane-1-carbonitrile)

1-(methylsulfanyl)cyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
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- 1-(methylsulfanyl)cyclobutane-1-carbonitrile
- Cyclobutanecarbonitrile, 1-(methylthio)-
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- MDL: MFCD21127172
- インチ: 1S/C6H9NS/c1-8-6(5-7)3-2-4-6/h2-4H2,1H3
- InChIKey: IXZIHYOUGNOYFW-UHFFFAOYSA-N
- SMILES: C1(SC)(C#N)CCC1
1-(methylsulfanyl)cyclobutane-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM534812-250mg |
1-(Methylsulfanyl)cyclobutane-1-carbonitrile |
1465230-51-6 | 97% | 250mg |
$533 | 2022-12-31 | |
Chemenu | CM534812-1g |
1-(Methylsulfanyl)cyclobutane-1-carbonitrile |
1465230-51-6 | 97% | 1g |
$1422 | 2022-12-31 | |
TRC | M137676-500mg |
1-(methylsulfanyl)cyclobutane-1-carbonitrile |
1465230-51-6 | 500mg |
$ 635.00 | 2022-06-04 | ||
AN HUI ZE SHENG Technology Co., Ltd. | CB9994-5202-500mg |
1-(methylsulfanyl)cyclobutane-1-carbonitrile |
1465230-51-6 | 95%+ | 500mg |
¥4969.00 | 2023-09-15 | |
Fluorochem | 521209-250mg |
1-(methylsulfanyl)cyclobutane-1-carbonitrile |
1465230-51-6 | 95.0% | 250mg |
£612.00 | 2023-04-14 | |
Life Chemicals | F9994-5202-2.5g |
1-(methylsulfanyl)cyclobutane-1-carbonitrile |
1465230-51-6 | 95% | 2.5g |
$2180.0 | 2023-09-05 | |
Life Chemicals | F9994-5202-5g |
1-(methylsulfanyl)cyclobutane-1-carbonitrile |
1465230-51-6 | 95% | 5g |
$3273.0 | 2023-09-05 | |
Fluorochem | 521209-2.5g |
1-(methylsulfanyl)cyclobutane-1-carbonitrile |
1465230-51-6 | 95.0% | 2.5g |
£3,706.00 | 2023-04-14 | |
A2B Chem LLC | AY09210-250mg |
1-(Methylsulfanyl)cyclobutane-1-carbonitrile |
1465230-51-6 | 95% | 250mg |
$793.00 | 2024-04-20 | |
A2B Chem LLC | AY09210-50mg |
1-(Methylsulfanyl)cyclobutane-1-carbonitrile |
1465230-51-6 | 95% | 50mg |
$706.00 | 2024-04-20 |
1-(methylsulfanyl)cyclobutane-1-carbonitrile 関連文献
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
1-(methylsulfanyl)cyclobutane-1-carbonitrileに関する追加情報
Introduction to 1-(methylsulfanyl)cyclobutane-1-carbonitrile (CAS No. 1465230-51-6)
1-(methylsulfanyl)cyclobutane-1-carbonitrile, identified by its Chemical Abstracts Service (CAS) number 1465230-51-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a cyclobutane core substituted with a methylsulfanyl group and a carbonitrile functional group, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural framework of 1-(methylsulfanyl)cyclobutane-1-carbonitrile combines the rigidity of the cyclobutane ring with the electron-withdrawing nature of the carbonitrile group, while the presence of the methylsulfanyl moiety introduces both steric hindrance and sulfur-based reactivity. These features collectively contribute to its versatility in synthetic chemistry, enabling its use as a building block for more complex structures. The compound’s stability under various reaction conditions further enhances its utility in multi-step synthetic pathways.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential applications in medicinal chemistry. The cyclobutane scaffold, in particular, has been extensively studied due to its ability to mimic natural product structures and its potential to enhance metabolic stability. The introduction of sulfur-containing groups, such as the methylsulfanyl moiety, adds an additional layer of complexity, allowing for diverse functionalization strategies. This has led to increased exploration of derivatives like 1-(methylsulfanyl)cyclobutane-1-carbonitrile as candidates for drug discovery programs.
One of the most compelling aspects of 1-(methylsulfanyl)cyclobutane-1-carbonitrile is its role as a precursor in the synthesis of biologically active compounds. The carbonitrile group can undergo various transformations, including reduction to amides or carboxylic acids, while the sulfur atom provides opportunities for nucleophilic substitution reactions. These reactivities have been leveraged in the development of novel therapeutic agents targeting various disease mechanisms. For instance, researchers have explored its utility in generating sulfonamide derivatives, which are known for their antimicrobial and anti-inflammatory properties.
Recent advancements in computational chemistry have also highlighted the potential of 1-(methylsulfanyl)cyclobutane-1-carbonitrile as a scaffold for designing molecules with optimized pharmacokinetic profiles. Molecular modeling studies have demonstrated that modifications at the methylsulfanyl position can influence binding affinity and metabolic degradation rates. This has spurred interest in structure-activity relationship (SAR) studies aimed at identifying optimal substituents for enhancing drug-like properties. Such efforts are crucial for translating promising chemical entities into viable pharmaceutical candidates.
The synthesis of 1-(methylsulfanyl)cyclobutane-1-carbonitrile itself presents an interesting challenge due to the need to selectively introduce both functional groups onto the cyclobutane ring. Traditional synthetic routes often involve multi-step sequences involving protection-deprotection strategies to ensure regioselectivity. However, recent innovations in catalytic methods have enabled more efficient and streamlined approaches. For example, transition-metal-catalyzed cross-coupling reactions have been employed to construct the cyclobutane core with high precision, followed by nucleophilic addition reactions to install the methylsulfanyl and carbonitrile groups.
The versatility of 1-(methylsulfanyl)cyclobutane-1-carbonitrile extends beyond pharmaceutical applications into materials science. Its unique structural features make it a candidate for developing novel polymers and specialty chemicals with tailored properties. For instance, incorporation into polymer backbones can yield materials with enhanced thermal stability or specific electronic characteristics. Additionally, its reactivity allows for post-polymerization modifications, enabling the creation of functionalized materials with applications in coatings, adhesives, and advanced composites.
The environmental impact of synthesizing and utilizing 1-(methylsulfanyl)cyclobutane-1-carbonitrile is also an area of growing concern. As with many specialized chemicals, optimizing synthetic pathways to minimize waste and energy consumption is essential for sustainable practices. Green chemistry principles have guided efforts to develop more eco-friendly methods, such as solvent-free reactions or catalytic processes that reduce reliance on hazardous reagents. These initiatives align with broader industry trends aimed at reducing the ecological footprint of chemical manufacturing.
In conclusion,1-(methylsulfanyl)cyclobutane-1-carbonitrile (CAS No. 1465230-51-6) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural attributes and reactivities make it a valuable tool for synthetic chemists seeking to develop novel bioactive molecules and advanced materials. As research continues to uncover new possibilities for this compound, its importance is likely to grow further, driving innovation in both academic and industrial settings.
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